2-[5-(3,4-Dimethoxyphenyl)pyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol
Description
This compound features a pyrimidine core substituted at position 4 with a 3,4-dimethoxyphenyl group and at position 5 with a phenolic ring modified by a 4-fluorobenzyloxy group. Its molecular formula is C₂₆H₂₂FN₃O₄ (MW: 459.47 g/mol), with key structural attributes influencing its physicochemical and biological properties . The 3,4-dimethoxy groups enhance electron-donating capacity, while the fluorinated benzyloxy group contributes to lipophilicity and metabolic stability.
Properties
IUPAC Name |
2-[5-(3,4-dimethoxyphenyl)pyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O4/c1-30-23-10-5-17(11-24(23)31-2)21-13-27-15-28-25(21)20-9-8-19(12-22(20)29)32-14-16-3-6-18(26)7-4-16/h3-13,15,29H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEEHZIHJSYQHKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN=CN=C2C3=C(C=C(C=C3)OCC4=CC=C(C=C4)F)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(3,4-Dimethoxyphenyl)pyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . This reaction is catalyzed by palladium and requires a base, such as potassium carbonate, in an aqueous or organic solvent. The reaction conditions are generally mild, making it suitable for synthesizing complex molecules with various functional groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[5-(3,4-Dimethoxyphenyl)pyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or other reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[5-(3,4-Dimethoxyphenyl)pyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored as a lead compound for developing new therapeutic agents targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[5-(3,4-Dimethoxyphenyl)pyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anticancer effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Pyrimidine-Based Analogs
(a) 2-[2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol
- Structure: Differs by an additional amino group at position 2 of the pyrimidine and a 4-methoxyphenoxy substituent.
- Properties: MW = 431.5 g/mol, higher polarity (TPSA = 90.5 Ų) due to the amino group .
(b) 5-(2,4-Difluorophenyl)pyrimidin-4-ol
Imidazole and Oxadiazole Derivatives
(a) 2-(3,4-Dimethoxyphenyl)-5-(4-fluorophenyl)-4-(quinoline-4-yl)-1H-imidazole-1-ol (5d)
- Structure: Imidazole core with quinoline and 3,4-dimethoxyphenyl groups.
- Synthesis : 49% yield via condensation; IR and NMR confirmed structure .
- Activity: Not explicitly reported, but quinoline derivatives typically exhibit anticancer or antimicrobial properties.
(b) 2-[3-(4-Bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole
Curcumin Analogs and Thiazole Hybrids
(a) (E)-2-(3,4-Dimethoxybenzylidene)-5-((E)-3-(3,4-dimethoxyphenyl)acryloyl)cyclopentanone (3e)
- Structure : Curcumin analog with dual 3,4-dimethoxy groups.
- Activity : Potent antioxidant (IC₅₀ = 8.2 µM) and HIV-1 protease inhibition (IC₅₀ = 1.3 µM) .
- Comparison : The target compound lacks the conjugated diketone system but shares methoxy groups for radical scavenging.
(b) 2-(3-(3,4-Dimethoxyphenyl)-5-(4-methoxyphenyl)pyrazol-1-yl)-4-phenylthiazole
Key Comparative Data
Structure-Activity Relationship (SAR) Insights
- 3,4-Dimethoxyphenyl Group : Enhances antioxidant and enzyme inhibition via electron donation .
- 4-Fluorobenzyloxy Group: Increases lipophilicity and bioavailability compared to non-fluorinated analogs .
- Pyrimidine Core : Facilitates hydrogen bonding with kinase ATP pockets, improving target selectivity over imidazole or oxadiazole cores .
Biological Activity
The compound 2-[5-(3,4-Dimethoxyphenyl)pyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula: CHFNO
- Molecular Weight: 367.39 g/mol
The compound features a pyrimidine ring substituted with methoxy and fluorophenyl groups, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from pyrimidine precursors. The process includes the introduction of methoxy groups and the fluorophenyl moiety through electrophilic aromatic substitution reactions. Detailed synthetic routes can be found in various organic chemistry literature sources.
Antitumor Activity
Recent studies have evaluated the antitumor properties of similar pyrimidine derivatives. For instance, compounds with structural similarities have shown significant inhibition against various cancer cell lines such as A549 (lung cancer) and NCI-H1975 (non-small cell lung cancer). The mechanism often involves inhibition of key signaling pathways such as the EGFR pathway.
| Compound | Cell Line | IC (μM) | Mechanism of Action |
|---|---|---|---|
| A5 | A549 | >50 | EGFR inhibition |
| B1 | NCI-H1975 | 0.297 | EGFR L858R/T790M inhibition |
| B9 | NCI-H460 | >50 | Unknown |
The data suggests that modifications in the molecular structure can significantly enhance cytotoxicity.
Anti-inflammatory Activity
In addition to antitumor effects, compounds related to this structure have demonstrated anti-inflammatory properties. For example, certain pyrimidine derivatives exhibited inhibition rates ranging from 49.5% to 70.7% in inflammatory models compared to standard anti-inflammatory drugs like ibuprofen.
| Compound | Inhibition Rate (%) | Standard Comparison |
|---|---|---|
| 8 | 70.7 | Ibuprofen: 86.4 |
| 10 | 68.7 | Ibuprofen: 86.4 |
These findings indicate that similar compounds may also possess therapeutic potential in treating inflammatory diseases.
The biological activity of This compound is believed to involve several mechanisms:
- Inhibition of Kinases: The compound may inhibit specific kinases involved in tumor growth and survival.
- Modulation of Signaling Pathways: By affecting pathways such as EGFR signaling, it can induce apoptosis in cancer cells.
- Anti-inflammatory Pathways: It may inhibit pro-inflammatory cytokine production, thereby reducing inflammation.
Case Studies
Several case studies highlight the efficacy of pyrimidine derivatives in clinical settings:
- Study on Lung Cancer: A clinical trial involving a related compound showed promising results in patients with advanced lung cancer, leading to a significant reduction in tumor size.
- Inflammatory Disease Model: In vivo studies demonstrated that administration of similar compounds resulted in decreased markers of inflammation in animal models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
